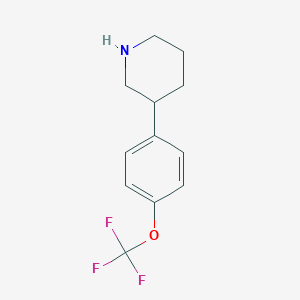

3-(4-(Trifluoromethoxy)phenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOHPDWXDZFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 4 Trifluoromethoxy Phenyl Piperidine

Nucleophilic Properties of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 3-(4-(trifluoromethoxy)phenyl)piperidine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to readily participate in reactions with various electrophiles, most notably in N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the compound's properties and for incorporating the piperidine scaffold into larger, more complex molecular architectures.

N-alkylation involves the formation of a new carbon-nitrogen bond through the reaction of the piperidine nitrogen with an alkyl halide or a similar alkylating agent. These reactions are typically conducted in the presence of a base to neutralize the hydrogen halide byproduct. Modern methods, such as copper-catalyzed metallaphotoredox platforms, have expanded the scope of N-alkylation to include primary, secondary, and tertiary alkyl bromides under mild, room-temperature conditions. princeton.edu

N-acylation, the reaction with an acyl halide or anhydride, converts the secondary amine into an amide. This transformation is often used to install a variety of functional groups or to serve as a protecting group strategy. The resulting amides are generally less basic and nucleophilic than the parent amine. Efficient N-acylation can be achieved under standard conditions, often using a base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent. mdpi.com

Table 1: Representative Nucleophilic Reactions of the Piperidine Nitrogen

| Reaction Type | Electrophile Example | Reagent/Catalyst System | Solvent | Typical Product |

| N-Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile (B52724) (MeCN) | 1-Benzyl-3-(4-(trifluoromethoxy)phenyl)piperidine |

| N-Alkylation | Methyl Iodide | NaH | Tetrahydrofuran (THF) | 1-Methyl-3-(4-(trifluoromethoxy)phenyl)piperidine |

| N-Acylation | Acetyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1-Acetyl-3-(4-(trifluoromethoxy)phenyl)piperidine |

| N-Acylation | Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 1-Benzoyl-3-(4-(trifluoromethoxy)phenyl)piperidine |

| Reductive Amination | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 1-Isopropyl-3-(4-(trifluoromethoxy)phenyl)piperidine |

Chemical Transformations Involving the Trifluoromethoxy-Substituted Phenyl Moiety

The trifluoromethoxy (-OCF₃) group exerts a powerful influence on the reactivity of the attached phenyl ring. It is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms, yet the oxygen atom's lone pairs can participate in resonance. mdpi.comyoutube.com This dual nature dictates its behavior in aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) reactions such as nitration or halogenation, the -OCF₃ group is deactivating, making the ring less reactive than benzene (B151609). youtube.com However, due to resonance effects, it directs incoming electrophiles to the ortho and para positions relative to itself. youtube.com Since the para position is already occupied by the piperidine substituent, electrophilic attack would be directed to the positions ortho to the -OCF₃ group (positions 3 and 5 of the phenyl ring).

Conversely, the strong electron-withdrawing nature of the -OCF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the displacement of a leaving group (typically a halide) located at a position ortho or para to the activating group by a nucleophile. wikipedia.orgnih.gov Therefore, if a suitable leaving group were present on the phenyl ring of this compound, it could be readily displaced by various nucleophiles. The -OCF₃ group itself is highly stable under many acidic and basic conditions, making it a reliable substituent during multi-step syntheses. rsc.orgresearchgate.net

Table 2: Potential Transformations of the Phenyl Ring

| Reaction Type | Reagents | Position of Reaction | Potential Product |

| Electrophilic Nitration | HNO₃, H₂SO₄ | ortho to -OCF₃ | 3-(3-Nitro-4-(trifluoromethoxy)phenyl)piperidine |

| Electrophilic Bromination | Br₂, FeBr₃ | ortho to -OCF₃ | 3-(3-Bromo-4-(trifluoromethoxy)phenyl)piperidine |

| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, heat (on a 3-chloro derivative) | C-Cl | 3-(3-Methoxy-4-(trifluoromethoxy)phenyl)piperidine |

| Nucleophilic Aromatic Substitution (SNAr) | Morpholine, heat (on a 3-fluoro derivative) | C-F | 3-(3-Morpholino-4-(trifluoromethoxy)phenyl)piperidine |

Participation in Carbon-Carbon Bond-Forming Reactions (e.g., Suzuki-Miyaura Coupling of Derivatives)

The this compound scaffold is well-suited for elaboration through transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound. rsc.org

To utilize the title compound in such a reaction, it must first be functionalized with a suitable leaving group, most commonly a bromine or iodine atom, on the phenyl ring. This can be achieved via electrophilic halogenation as described previously. The resulting halo-derivative can then be coupled with a wide variety of aryl or vinyl boronic acids or their corresponding esters. mdpi.com These reactions are catalyzed by palladium complexes and require a base to facilitate the catalytic cycle. rsc.orgnih.gov The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a vast library of biaryl compounds, making it a cornerstone of drug discovery. mdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of a Bromo-Derivative

| Component | Example | Role in Reaction |

| Aryl Halide | 3-(3-Bromo-4-(trifluoromethoxy)phenyl)piperidine | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or NaHCO₃ | Activates the boron reagent and facilitates the catalytic cycle |

| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants and facilitates the reaction |

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

The 3-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. acs.orgorganic-chemistry.orgresearchgate.net Consequently, this compound serves as a highly valuable chemical building block for the synthesis of more complex molecules. The trifluoromethoxy group, in particular, is sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.combohrium.com

Starting from this core structure, chemists can perform functionalization at multiple sites. As discussed, the piperidine nitrogen can be alkylated or acylated to introduce diverse side chains. nih.gov The phenyl ring can be further substituted via halogenation followed by cross-coupling reactions to build complex biaryl systems. Syntheses of chiral versions of 3-arylpiperidines are of significant interest, and methods have been developed for their enantioselective preparation. nih.govnih.gov Patents in the pharmaceutical and agrochemical fields frequently describe the use of such piperidine compounds as key intermediates in the synthesis of novel therapeutic agents and other high-value chemicals. google.comgoogle.com

Investigations into Reaction Mechanisms and Side Product Formation

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted side products.

N-Alkylation/Acylation: The mechanism for these reactions is a standard nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide or acyl halide. For alkylations, the reaction proceeds via an SN2 pathway for primary and some secondary halides.

Electrophilic Aromatic Substitution (EAS): This proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.commasterorganicchemistry.com The rate-determining step is the initial attack of the π-system on the electrophile, which temporarily breaks aromaticity. masterorganicchemistry.com A subsequent deprotonation restores the aromatic ring. masterorganicchemistry.com

Suzuki-Miyaura Coupling: The generally accepted catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst into the aryl-halide bond; (2) Transmetalation , where the organic group is transferred from the boron atom to the palladium center; and (3) Reductive Elimination , where the new C-C bond is formed, releasing the biaryl product and regenerating the palladium(0) catalyst. rsc.org Potential side products include homocoupling of the boronic acid reagent and reductive dehalogenation of the starting aryl halide. mdpi.comed.ac.uk The choice of catalyst, ligand, base, and solvent is critical to ensure high selectivity and yield. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

The trifluoromethoxy group is generally considered robust, but under extremely harsh conditions, degradation can occur. rsc.orgreddit.com Careful control of reaction parameters is therefore essential to ensure the integrity of the molecule throughout a synthetic sequence.

Table 4: Mechanistic Features and Potential Side Products

| Reaction | Key Mechanistic Feature | Common Side Products |

| N-Alkylation | SN2 attack by nitrogen | Over-alkylation (quaternary salt formation), Elimination (for hindered halides) |

| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) catalytic cycle | Homocoupling of boronic acid, Reductive dehalogenation of aryl halide |

| Electrophilic Nitration | Formation of arenium ion | Formation of regioisomers, over-nitration |

| SNAr | Formation of Meisenheimer complex | Incomplete reaction, side reactions with bifunctional nucleophiles |

Advanced Characterization and Analytical Methodologies in Compound Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(4-(Trifluoromethoxy)phenyl)piperidine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons on the piperidine (B6355638) ring. The protons on the trifluoromethoxy-substituted phenyl ring typically appear in the chemical shift range of δ 6.8–7.4 ppm. The protons of the piperidine ring, being in a more shielded aliphatic environment, are expected to resonate further upfield, generally between δ 1.5–3.0 ppm. The N-H proton of the piperidine ring would likely appear as a broad signal that can be exchanged with D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the two types of aromatic carbons (those directly bonded to hydrogen and the quaternary carbons) and the aliphatic carbons of the piperidine ring. The carbon atom attached to the highly electronegative trifluoromethoxy group is expected to be significantly deshielded.

¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a particularly informative technique. This method is highly sensitive to the fluorine environment. A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal provides a unique fingerprint for the trifluoromethoxy moiety.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | 6.8 - 7.4 | Splitting pattern characteristic of a 1,4-disubstituted ring. |

| Piperidine (CH, CH₂) | 1.5 - 3.0 | Complex multiplets due to overlapping signals. | |

| Piperidine (NH) | Variable | Typically a broad singlet; position is concentration and solvent dependent. | |

| ¹³C | Aromatic (C₆H₄) | 115 - 150 | Includes signals for the carbon attached to the -OCF₃ group. |

| C-F (in OCF₃) | 120 - 125 (q) | Quartet due to coupling with ¹⁹F. | |

| Piperidine (CH, CH₂) | 25 - 50 | Aliphatic carbon signals. | |

| ¹⁹F | -OCF₃ | ~ -58 | A sharp singlet is expected. |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula of a compound with high precision. For this compound, with a molecular formula of C₁₂H₁₄F₃NO, the theoretical exact mass is 245.10275 Da. HRMS techniques like Electrospray Ionization (ESI) or Electron Impact Mass Spectrometry (EIMS) can experimentally verify this value, confirming the compound's elemental composition.

Low-resolution mass spectrometry (LRMS) provides information about the nominal mass and fragmentation patterns. In ESI, the compound would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 246. This ion can then be subjected to fragmentation to help elucidate the structure.

Table 2: Mass Spectrometry Data for C₁₂H₁₄F₃NO

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄F₃NO | PubChem |

| Molecular Weight | 245.24 g/mol | PubChem |

| Calculated Exact Mass | 245.10275 Da | PubChem |

| Expected [M+H]⁺ Ion | 246.11003 m/z | PubChem |

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include the N-H stretch from the secondary amine in the piperidine ring, C-H stretches for both aromatic and aliphatic carbons, the C=C stretches of the aromatic ring, and the C-O-C stretch of the ether linkage. Crucially, strong and characteristic C-F stretching bands associated with the trifluoromethoxy group are expected in the 1100–1250 cm⁻¹ region.

UV-Visible Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 4-(trifluoromethoxy)phenyl moiety acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of a substituted benzene (B151609) ring.

Table 3: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperidine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O-C (Aryl ether) | Stretch | 1200 - 1270 |

| C-F (Trifluoromethoxy) | Stretch | 1100 - 1250 (strong) |

Chromatographic Separation and Purity Assessment (HPLC, TLC, Column Chromatography)

Chromatographic techniques are fundamental for the purification of the final compound and the assessment of its purity.

Column Chromatography: Following synthesis, crude this compound is typically purified using column chromatography. Silica gel is a common stationary phase, and a solvent system consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is used as the mobile phase to elute the compound and separate it from impurities and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a chemical reaction and to identify appropriate solvent conditions for column chromatography. The purity of collected fractions can be quickly assessed by TLC, where a pure compound should appear as a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of the compound with high accuracy. Using a suitable column (e.g., C18) and a mobile phase, the compound will elute at a characteristic retention time. Integration of the peak area in the chromatogram allows for the quantification of purity, which is often required to be greater than 95-98% for research applications.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This method involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable crystal of this compound were grown, this analysis would provide unambiguous data on:

Precise bond lengths and angles between all atoms.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The relative orientation of the phenyl ring with respect to the piperidine ring (axial vs. equatorial).

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

As of this writing, no public reports of a single-crystal X-ray structure for this compound are available.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a destructive technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a sample. The experimental results are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a fundamental check of purity and stoichiometric correctness. For this compound (C₁₂H₁₄F₃NO), a close match between the experimental and theoretical values is required to verify the chemical formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₄F₃NO)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 58.77% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.76% |

| Fluorine | F | 18.998 | 3 | 56.994 | 23.24% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.71% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.52% |

| Total | 245.244 | 100.00% |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Piperidine (B6355638) Ring Conformation and Substitution Pattern on Molecular Interactions

The conformation and substitution pattern of the piperidine ring in 3-phenylpiperidine (B1330008) derivatives are critical determinants of their interaction with biological targets. The flexibility of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat, which can significantly influence binding affinity and efficacy.

Research on various phenylpiperidine-containing compounds highlights the importance of the piperidine moiety. For instance, in the context of opioid receptor agonists, the substitution pattern on the piperidine ring plays a pivotal role in determining binding affinity and selectivity. researchgate.net Studies on fentanyl analogs, a well-known class of phenylpiperidines, have shown that the size and stereochemistry of substituents at the 3-position of the piperidine ring can drastically alter analgesic potency. researchgate.net Larger groups than a methyl at this position tend to reduce potency, suggesting that steric hindrance within the binding pocket is a key factor. researchgate.net

Furthermore, the nitrogen atom within the piperidine ring is often a key interaction point. In many fentanyl analogues, the protonated nitrogen forms a crucial electrostatic interaction with an aspartate residue in the opioid receptor's third transmembrane helix, which is significant for receptor activation. researchgate.net However, "carba"-analogues where the piperidine nitrogen is replaced by a carbon still retain agonist activity, indicating that this specific electrostatic interaction is not an absolute requirement for activation, though it does impact binding affinity. researchgate.net

In the development of inhibitors for the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a series of 3-phenylpiperidine derivatives were synthesized. nih.gov The optimization of substituents on the piperidine ring was a key aspect of this research, leading to the identification of potent inhibitors for colorectal cancer treatment. nih.gov This underscores the broad applicability of modifying the piperidine scaffold to target diverse biological systems.

The following table summarizes the impact of piperidine ring modifications on the activity of various phenylpiperidine derivatives.

| Modification | Observed Effect | Compound Class Example | Reference |

| Introduction of larger substituents at the 3-position | Reduced analgesic potency | Fentanyl analogs | researchgate.net |

| Replacement of piperidine nitrogen with carbon | Reduced opioid receptor binding affinity but retained agonist activity | "Carba"-fentanyl analogs | researchgate.net |

| Optimization of piperidine substituents | Identification of potent inhibitors | β-catenin/BCL9 PPI inhibitors | nih.gov |

Influence of Trifluoromethoxy Group Position and Derivatives on Lipophilicity and Binding Affinity

The trifluoromethoxy (-OCF₃) group is a critical substituent in medicinal chemistry, valued for its unique electronic properties and its ability to modulate a compound's physicochemical characteristics, including lipophilicity and metabolic stability. mdpi.comnih.gov Its influence on the binding affinity of 3-phenylpiperidine derivatives is a key area of investigation in drug design.

In the context of binding affinity, the trifluoromethoxy group can participate in various non-covalent interactions with the target protein, including hydrogen bonds and electrostatic interactions, due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net The replacement of a methyl group with a trifluoromethyl or trifluoromethoxy group can lead to enhanced binding affinity. mdpi.com For example, in the development of prospective PET radioligands for the NMDA receptor, replacing an iodo substituent with a trifluoromethyl group resulted in a nearly two-fold increase in binding affinity. nih.gov

The position of the trifluoromethoxy group on the phenyl ring is also crucial. Different positional isomers can exhibit varied biological activities due to altered electronic distribution and steric hindrance. While specific studies on the positional influence of the -OCF₃ group in 3-(4-(trifluoromethoxy)phenyl)piperidine are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that moving the group from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter the molecule's interaction with its biological target.

The table below illustrates the general effects of trifluoromethyl and trifluoromethoxy groups on drug properties.

| Property | Effect of -CF₃ and -OCF₃ Groups | Reference |

| Lipophilicity | Increases lipophilicity, enhancing membrane permeability. | mdpi.commdpi.com |

| Metabolic Stability | The carbon-fluorine bond is very strong, leading to increased resistance to metabolic degradation. | mdpi.com |

| Binding Affinity | Can enhance binding affinity through favorable interactions with the target. | mdpi.comnih.gov |

| Electron-withdrawing nature | Influences the electronic properties of the aromatic ring. | mdpi.comresearchgate.net |

Role of Electron-Withdrawing and Lipophilic Substituents on Phenyl Ring in Modulating Activity

The nature and position of substituents on the phenyl ring of 3-phenylpiperidine derivatives play a crucial role in modulating their biological activity. Both electron-withdrawing and lipophilic groups can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Electron-Withdrawing Groups:

Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), can alter the electronic density of the phenyl ring, which in turn affects how the molecule interacts with its biological target. mdpi.com In a study on thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors, compounds bearing electron-withdrawing groups like -CN and -NO₂ showed increased binding energy compared to those with less polar or electron-donating groups. mdpi.comnih.gov The electron-withdrawing effect can create regions of low and high electronic density on the molecule, influencing its binding orientation and interactions with key amino acid residues in the target's binding site. mdpi.com For instance, the presence of a cyano group was found to be crucial for the FOXM1-inhibitory activity of the studied compounds. mdpi.comnih.gov

Lipophilic Substituents:

Lipophilicity is a key parameter in drug design, often correlating with a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Increasing the lipophilicity of a compound can enhance its ability to cross cell membranes and reach its target, which can lead to increased biological activity. nih.gov In a series of benzophenone-type P-glycoprotein inhibitors, a positive correlation was observed between the calculated logP values (a measure of lipophilicity) and the inhibitory potency (pIC₅₀). nih.gov

However, the relationship between lipophilicity and activity is not always linear, and excessive lipophilicity can lead to undesirable properties such as poor solubility and increased off-target effects. Therefore, optimizing the lipophilicity by carefully selecting substituents is a critical aspect of drug design.

The following table summarizes the effects of different types of substituents on the phenyl ring.

| Substituent Type | Effect on Phenyl Ring and Activity | Example | Reference |

| Electron-Withdrawing | Alters electronic density, potentially increasing binding energy and influencing binding mode. | -CN, -NO₂, -CF₃ | mdpi.comnih.gov |

| Lipophilic | Increases lipophilicity, which can enhance membrane permeability and biological activity. | Alkyl groups, halogens | nih.govnih.gov |

Stereochemical Considerations in Ligand-Target Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of ligand-target recognition and plays a critical role in determining the biological activity of chiral drugs. For compounds like this compound, which can exist as different stereoisomers (enantiomers and diastereomers), the spatial orientation of the substituents on the piperidine and phenyl rings is crucial for optimal interaction with the chiral environment of a biological target, such as a receptor or enzyme.

Different stereoisomers of a drug can exhibit significant differences in potency, efficacy, and even the type of pharmacological activity. This is because the binding sites of biological targets are themselves chiral, composed of L-amino acids, and thus can differentiate between the stereoisomers of a ligand.

For example, in a study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to be a significantly more potent and selective mu-opioid receptor (MOR) agonist than its (3S, 4R) counterpart. researchgate.net This highlights the importance of a specific stereochemical configuration for high-affinity binding and functional activity.

Similarly, in the context of cyclopropanation reactions of 3-aryl-2-phosphonoacrylates, the use of a chiral auxiliary led to high diastereoselectivity. rsc.org This was attributed to a π–π stacking interaction between the phenyl ring of the chiral auxiliary and the acrylate (B77674) moiety in a specific conformation, demonstrating how stereochemistry can control reaction outcomes and, by extension, the biological properties of the resulting products. rsc.org

The table below provides examples of how stereochemistry influences the activity of piperidine derivatives.

| Compound Class | Stereochemical Aspect | Observed Effect on Activity | Reference |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | (3R, 4S) vs. (3S, 4R) enantiomers | The (3R, 4S) enantiomer showed significantly higher potency and selectivity as a MOR agonist. | researchgate.net |

| 3-aryl-2-phosphonoacrylates | Use of a chiral auxiliary in cyclopropanation | High diastereoselectivity due to specific conformational preferences and non-covalent interactions. | rsc.org |

Design Strategies for Modulating Potency, Selectivity, and Bioactivity

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's characteristics. For example, replacing a hydrogen atom with a fluorine atom or a methyl group with a trifluoromethyl group can enhance metabolic stability and binding affinity. mdpi.com The trifluoromethyl group is a bioisostere for several groups, including chlorine, and its incorporation is a widely used tactic in drug discovery. mdpi.com

Scaffold hopping is another powerful strategy that involves replacing the core structure (scaffold) of a molecule while maintaining the key pharmacophoric features responsible for its biological activity. This can lead to the discovery of novel chemical series with improved properties.

Structure-based drug design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands that fit snugly into the binding site and make favorable interactions. Molecular docking simulations are frequently used to predict the binding mode and affinity of designed compounds, guiding the selection of candidates for synthesis and biological evaluation. frontiersin.orgnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

A study on aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors employed a hybrid 3D-QSAR and molecular docking approach to design new compounds with enhanced potency. mdpi.com This combined computational strategy provided valuable insights into the structural requirements for potent inhibition and guided the synthesis of novel, active compounds. mdpi.com

The table below outlines some key design strategies used in medicinal chemistry.

| Design Strategy | Description | Application Example | Reference |

| Bioisosteric Replacement | Replacing a functional group with a bioisostere to improve properties like metabolic stability and binding affinity. | Use of -CF₃ as a bioisostere for other groups. | mdpi.com |

| Scaffold Hopping | Replacing the core molecular scaffold to discover new chemical series with improved properties. | General drug discovery approach. | N/A |

| Structure-Based Drug Design | Using the 3D structure of the target to design complementary ligands. | Designing inhibitors for various enzymes and receptors. | frontiersin.orgnih.gov |

| Pharmacophore Modeling | Identifying and using the key 3D arrangement of functional groups for virtual screening. | Screening for fentanyl derivatives. | nih.gov |

| Hybrid Computational Methods | Combining techniques like 3D-QSAR and molecular docking to guide drug design. | Designing PLK1 inhibitors. | mdpi.com |

Preclinical Biological Target Interactions and Mechanistic Research in Vitro/ex Vivo

Exploration of Specific Biological Targets and Mechanisms of Action

Research into derivatives of 3-(4-(trifluoromethoxy)phenyl)piperidine has unveiled interactions with a diverse range of biological targets, including neurotransmitter receptors, enzymes, and transport proteins.

Interaction with Neurotransmitter Receptors

The phenylpiperidine core is a well-established pharmacophore for targeting central nervous system (CNS) receptors. The introduction of a trifluoromethoxy group can modulate the affinity and selectivity of these interactions.

Dopamine (B1211576) Receptors: The dopamine D4 receptor (D4R) is a target for treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease. nih.govnih.gov Studies on related scaffolds, such as 3- or 4-benzyloxypiperidines, have shown that these compounds can act as D4R antagonists. For instance, the 3-trifluoromethoxybenzyl derivative (8m) showed modest activity with a Kᵢ of 646 nM. nih.gov Further research on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds identified potent and highly selective D4R antagonists, highlighting the potential of fluorinated piperidine (B6355638) derivatives in targeting dopamine receptors. nih.gov Additionally, research into D2 and D3 receptor ligands has explored phenylpiperazine analogues, such as those related to cariprazine, with substitutions on the phenyl ring affecting D3R/D2R selectivity. google.com

Serotonin (B10506) Transporter (SERT): The serotonin transporter is a primary target for antidepressants. Derivatives of 3-[(aryl)(benzyloxy)methyl]piperidine have been investigated as high-affinity ligands for SERT. nih.gov Although not a direct analogue, this research demonstrates that the 3-substituted piperidine framework is a viable scaffold for developing SERT inhibitors. The affinity of these compounds, evaluated by their ability to displace [³H]-paroxetine, showed Kᵢ values ranging from 2 to 400 nM, comparable to fluoxetine (B1211875). nih.gov The structure of the widely used SERT inhibitor paroxetine (B1678475) itself contains a piperidine ring that binds within the central site of the transporter. Furthermore, studies on other molecules have shown that a para-trifluoromethyl substitution can convert a dopamine transporter-selective compound into a serotonin transporter-selective partial releaser, indicating the profound impact of such substitutions on transporter selectivity and function.

Enzyme Inhibition Studies

The 4-(trifluoromethoxy)phenyl moiety has been integrated into various molecular structures to develop potent and metabolically stable enzyme inhibitors.

Soluble Epoxide Hydrolase (sEH): sEH is an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids (EpFAs). Its inhibition is a therapeutic strategy for inflammation, pain, and cardiovascular diseases. A prominent inhibitor based on the subject scaffold is 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU) . This compound is a potent and selective sEH inhibitor that functions by blocking the conversion of EpFAs into their less active diol counterparts. In sEH inhibitors, replacing traditionally used adamantyl groups with the 4-trifluoromethoxyphenyl moiety has been shown to enhance metabolic stability while maintaining nanomolar inhibitory potency (IC₅₀). nih.gov

Dipeptidyl Peptidase 4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents used for treating type 2 diabetes. While direct analogues of this compound as DPP-4 inhibitors are not extensively documented in the provided results, research on structurally related heterocyclic compounds provides insight. For example, a series of β-amino amides incorporating triazolopiperazines led to the discovery of (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine , a potent DPP-4 inhibitor with an IC₅₀ of 18 nM. This illustrates the utility of piperidine-like and trifluoromethyl-containing structures in designing potent enzyme inhibitors.

Glycine (B1666218) Transporter 1 (GlyT1): GlyT1 regulates the concentration of the neurotransmitter glycine in the synaptic cleft, and its inhibition can potentiate N-methyl-D-aspartate (NMDA) receptor function. This makes GlyT1 a target for treating CNS disorders like schizophrenia. Research has identified potent and selective GlyT1 inhibitors, such as N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) and non-sarcosine derivatives like (R,S)-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine (Org24589) . These compounds, while structurally distinct from the primary compound of interest, feature a substituted phenyl ring and a nitrogen-containing core, underscoring the general pharmacophoric features required for GlyT1 inhibition.

Modulation of Transport Proteins

The ability of this compound derivatives to modulate transport proteins extends beyond neurotransmitter transporters to other systems crucial for cellular function. The core structure, with its lipophilic trifluoromethoxy group, allows for effective interaction with membrane-embedded proteins. nih.gov

Key examples of transport protein modulation include the previously discussed interactions with the Serotonin Transporter (SERT) and Glycine Transporter 1 (GlyT1). For SERT, piperidine derivatives have been shown to be high-affinity ligands, with Kᵢ values in the low nanomolar range, acting as potent inhibitors of serotonin reuptake. nih.gov Similarly, for GlyT1, related structures containing a trifluoromethylphenoxy group act as noncompetitive inhibitors of glycine transport, thereby enhancing NMDA receptor activity.

Allosteric Modulator Investigations

GLP-1R Positive Allosteric Modulators (PAMs): The glucagon-like peptide-1 receptor (GLP-1R) is a key target in the treatment of type 2 diabetes and obesity. Small-molecule positive allosteric modulators (PAMs) offer a potential oral alternative to injectable peptide agonists. Research in this area has led to the discovery of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) , a GLP-1R PAM that enhances the efficacy of GLP-1R stimulation. This compound contains a piperidine ring as a central scaffold, demonstrating the utility of this chemical moiety in the design of allosteric modulators. Other studies have investigated different chemotypes that act as GLP-1R PAMs through covalent modification of the receptor, such as at cysteine-347, suggesting diverse mechanisms for allosteric modulation.

Antagonistic Activity at Specific Receptors

The versatility of the phenylpiperidine scaffold is further demonstrated by its use in developing antagonists for a variety of receptors.

P2Y14 Receptor: The P2Y14 receptor, activated by UDP-sugars, is implicated in inflammatory processes. Derivatives containing a piperidin-4-yl-phenyl group have been developed as potent and selective P2Y14R antagonists. One such compound, PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) , displays high affinity for the P2Y14R with a Kᵢ value of 0.434 nM and is highly selective over other P2Y receptor subtypes. The piperidine group in these antagonists serves as a suitable point for chemical modification to optimize properties.

P2Y1 Receptor: The P2Y1 receptor is involved in ADP-driven platelet aggregation, making it a target for antithrombotic agents. A diaryl urea (B33335) chemotype, 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea , was identified as a potent P2Y1 antagonist that inhibits platelet aggregation. This highlights the role of the 4-(trifluoromethoxy)phenyl group in achieving potent antagonistic activity at this receptor.

NK1 Antagonists: The neurokinin-1 (NK1) receptor is a target for antiemetic and antidepressant drugs. Potent, orally active human NK1 antagonists have been developed from an N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine scaffold. For example, compounds like 3-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)- 2-phenylpiperidino}methyl]-1,2,4-triazole showed significant potency.

Androgen Receptor (AR): While no direct antagonists based on the this compound scaffold were identified, the 4-cyano-3-(trifluoromethyl)phenyl group is a known key pharmacophore for binding to the androgen receptor, as seen in drugs like bicalutamide (B1683754) and enzalutamide. nih.gov Research efforts are focused on discovering new AR antagonist chemotypes to overcome resistance, indicating the importance of the trifluoromethylphenyl moiety in this therapeutic area. nih.gov

Interactive Data Table: Biological Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target | Activity Type | Potency (IC₅₀ / Kᵢ) | Reference |

| 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU) | Soluble Epoxide Hydrolase (sEH) | Inhibitor | Nanomolar IC₅₀ range | nih.gov |

| 4-benzyloxypiperidine derivative (8m) | Dopamine D4 Receptor | Antagonist | Kᵢ = 646 nM | nih.gov |

| 3-[(Aryl)(benzyloxy)methyl]piperidine derivatives | Serotonin Transporter (SERT) | Inhibitor | Kᵢ = 2 - 400 nM | nih.gov |

| 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219) | GLP-1 Receptor | Positive Allosteric Modulator | Subnanomolar potency | |

| 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) | P2Y14 Receptor | Antagonist | Kᵢ = 0.434 nM | |

| 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | P2Y1 Receptor | Antagonist | - | |

| (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | Dipeptidyl Peptidase 4 (DPP-4) | Inhibitor | IC₅₀ = 18 nM |

Pharmacophore Model Development for Target Binding and Efficacy

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity at a specific target. For derivatives of this compound, these models help rationalize structure-activity relationships (SAR) and guide the design of new, more potent, and selective ligands.

For P2Y14R antagonists , computational methods, including docking and molecular dynamics simulations on a receptor homology model, have been employed. These studies reevaluated the binding of the lead compound PPTN and suggested that the piperidine and 4-(trifluoromethyl)-phenyl substituents orient within the ligand-binding pocket to maintain high affinity. The models predicted that replacing the central naphthalene (B1677914) core with a triazole scaffold could form additional stabilizing interactions, a hypothesis that was confirmed experimentally with the development of triazole derivatives.

In the context of NK1R antagonists , a generalized nonpeptide pharmacophore has been established. It typically consists of two aromatic rings held together by a scaffold that contains at least one hydrogen-bond acceptor. The piperidine ring in many NK1 antagonists serves as this central scaffold, positioning the critical aromatic and other functional groups in the correct orientation for receptor binding.

For dopamine receptor ligands, docking studies have indicated that modifications to the piperidine scaffold, such as moving an oxygen atom within the chain, could be a productive strategy for developing new antagonists. nih.gov These models help explain observed SAR, for instance, why certain enantiomers or positional isomers exhibit significantly different binding affinities.

Mechanistic Insights into Observed Biological Activities

Direct mechanistic studies on this compound are not extensively documented in publicly available literature. However, mechanistic insights can be inferred by examining its core structural components: the 3-phenylpiperidine (B1330008) scaffold and the 4-trifluoromethoxy substituent on the phenyl ring.

The 3-phenylpiperidine motif is a well-established pharmacophore, particularly for agents targeting the central nervous system (CNS). Research on meta-substituted (S)-phenylpiperidines has shown that these compounds can act as preferential dopamine D2 autoreceptor ligands. nih.gov The specific interactions with these receptors are influenced by the nature of the substituents on both the phenyl ring and the piperidine nitrogen. nih.gov For instance, quantitative structure-activity relationship (QSAR) studies have revealed that the physicochemical properties of substituents on the phenyl ring distinctly modulate the effects on dopamine synthesis versus dopamine release, suggesting potential interactions with different receptor-mediated mechanisms. nih.gov

The trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring is known to significantly influence a molecule's biological activity through various mechanisms. mdpi.comhovione.com This group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical step for CNS-acting agents. mdpi.comnih.gov The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic environment of the phenyl ring, potentially enhancing binding affinity to biological targets through modified electrostatic or hydrogen bonding interactions. mdpi.com Furthermore, the C-F bonds are exceptionally strong, making the trifluoromethoxy group metabolically stable and less susceptible to enzymatic degradation, which can lead to a longer duration of action. mdpi.comnih.gov The unique conformational properties of the -OCF₃ group can also lead to more favorable interactions within the binding pocket of a target protein. nih.gov Therefore, the presence of the 4-trifluoromethoxy group on the 3-phenylpiperidine scaffold is anticipated to modulate its receptor binding profile and pharmacokinetic properties, likely enhancing its potency and metabolic stability.

Comparative Biological Activity Profiles of Related Piperidine Derivatives and Analogues

The biological activity of this compound can be contextualized by comparing it with other structurally related piperidine derivatives that have been the subject of preclinical research. These analogues exhibit a wide range of pharmacological activities, primarily targeting CNS receptors and microbial enzymes.

Dopamine Receptor Ligands

Many phenylpiperidine derivatives are designed as ligands for dopamine receptors, which are key targets for antipsychotic medications. nih.gov Structure-activity relationship (SAR) studies on (S)-phenylpiperidines have shown that substituents on the phenyl ring are critical for their effects on dopamine synthesis and release. nih.gov For example, in a series of N-arylpiperazines, the introduction of a trifluoromethyl group at the 3-position of a phenyl ring led to a significant increase in affinity for the D3 receptor over the D2 receptor. acs.org This highlights the influential role of fluorine-containing substituents in modulating receptor selectivity.

| Compound | Modification | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|---|

| Compound 6 | Phenyl group | 3.8 | 20.4 | 5.4 | acs.org |

| Compound 9 | 3-(Trifluoromethyl)phenyl group | 1.5 | 84 | 56 | acs.org |

| Compound 39 | 4-Phenylcyclohexanecarboxamide group | <10 | Significantly diminished | >150 | acs.org |

Sigma Receptor Ligands

The piperidine moiety is a crucial structural element for dual histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁) receptor activity. acs.org A comparative study showed that replacing the piperidine core with a piperazine resulted in a significant loss of affinity for the H₃R, underscoring the importance of the piperidine ring for this target. acs.org Several piperidine-based compounds have been identified as potent sigma receptor ligands, which are implicated in pain modulation and neuroprotection. rsc.orgmdpi.com For instance, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) was identified as a potent S1R agonist with high affinity. rsc.org

| Compound | Core Structure | σ₁R Ki (nM) | σ₂R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 1 | Piperidine/Piperazine | 3.2 | >1000 | rsc.org |

| Compound 5 | Piperazine | 3.64 | 104 | acs.org |

| Compound 11 | Piperidine | 4.88 | 142 | acs.org |

| Haloperidol (Reference) | Piperidine | 2.5 | - | rsc.org |

Opioid Receptor Ligands

Phenylpiperidines are a major class of opioid analgesics, with fentanyl and its analogues being prominent examples. painphysicianjournal.comdrugbank.com These compounds primarily act as agonists at the mu-opioid receptor. painphysicianjournal.com The substitution pattern on both the phenyl and piperidine rings is critical for analgesic potency and duration of action. While fentanyl has a 4-anilido-piperidine structure, other piperidine derivatives have been explored as ORL1 (NOP) receptor agonists, which are involved in pain pathways. nih.govnih.gov

Antimycobacterial Agents

Recent research has explored piperidine and piperazine derivatives as potential antimycobacterial agents. In one study, hybrid molecules containing a 3-trifluoromethyl-phenyl moiety showed effective growth inhibition against Mycobacterium tuberculosis. mdpi.com The high lipophilicity conferred by the trifluoromethyl group was found to be beneficial for anti-tuberculosis activity. mdpi.com

| Compound | Substituent | MIC against M. tuberculosis H37Ra (µM) | Reference |

|---|---|---|---|

| Compound 6e | 4-(3,4-dichlorophenyl)piperazin-1-ium | <3.80 | mdpi.com |

| Compound 6g | 4-(diphenylmethyl)piperazin-1-ium | <3.80 | mdpi.com |

Computational Chemistry and in Silico Approaches in Compound Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For 3-(4-(trifluoromethoxy)phenyl)piperidine, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. While specific docking studies on this exact molecule are not extensively published, research on analogous phenylpiperidine derivatives suggests likely interactions with various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. nih.gov

In a hypothetical docking study, this compound could be docked into the binding site of a target such as the µ-opioid receptor. The trifluoromethoxy group, with its strong electron-withdrawing nature, would likely influence the electrostatic interactions with polar residues in the binding pocket. The piperidine (B6355638) ring, a key element for interaction with many CNS receptors, would be expected to form crucial hydrogen bonds and van der Waals contacts.

Table 1: Hypothetical Molecular Docking Results for this compound with a CNS Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| µ-Opioid Receptor | -8.5 | ASP147, TYR148, HIS319 | Hydrogen Bond, Pi-Cation, Halogen Bond |

| Dopamine (B1211576) D2 Receptor | -9.2 | ASP114, SER193, PHE389 | Hydrogen Bond, Pi-Pi Stacking |

| Serotonin (B10506) Transporter | -7.9 | ILE172, TYR176, PHE335 | Hydrophobic, van der Waals |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide a dynamic view of the conformational changes of a molecule over time and the stability of its interactions with a biological target. For this compound, MD simulations can reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the rotational freedom of the trifluoromethoxyphenyl group. nih.gov

Studies on fluorinated piperidines have shown that the presence and position of fluorine atoms can significantly influence the conformational equilibrium. d-nb.info An MD simulation of this compound, for instance within a lipid bilayer to mimic the cell membrane, would elucidate its behavior in a biologically relevant environment. Such simulations can predict the stability of the ligand-receptor complex, the role of water molecules in the binding interface, and the energetic contributions of different interactions.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 200 ns | Provides sufficient sampling of conformational space. |

| RMSD of Ligand | 1.5 Å | Indicates stability of the ligand within the binding pocket. |

| Predominant Piperidine Conformation | Chair (Equatorial Phenyl) | The most energetically favorable conformation. |

| Key Hydrogen Bond Occupancy | 85% with ASP147 | Suggests a stable and crucial interaction for binding. |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into its chemical stability, reactivity, and the nature of its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. mdpi.com

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Electronic Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability and lower reactivity. nih.gov |

| Dipole Moment | 3.5 D | Influences solubility and interactions with polar environments. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For phenylpiperidine derivatives, QSAR studies have been successfully used to predict their activity as opioid receptor agonists and for other CNS-related activities. daneshyari.com

A QSAR model for a series of analogs including this compound would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with experimentally determined biological activities. Such a model could then be used to predict the activity of novel, unsynthesized derivatives and guide the design of more potent and selective compounds.

Table 4: Hypothetical QSAR Model for Phenylpiperidine Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| cLogP | 0.45 | Positive correlation; higher lipophilicity increases activity. |

| Dipole Moment | -0.21 | Negative correlation; lower dipole moment is favorable. |

| Molecular Weight | -0.05 | Negative correlation; smaller molecules are preferred. |

| Trifluoromethoxy group indicator | 0.85 | Positive contribution, suggesting this group enhances activity. |

Bioinformatic and Chemoinformatic Analyses for Target Identification and Lead Optimization

Bioinformatic and chemoinformatic tools are essential for analyzing large datasets of chemical and biological information to identify potential drug targets and optimize lead compounds. For this compound, these methods can be used to search for similar compounds in chemical databases and predict potential biological targets based on the principle of chemical similarity.

Given the phenylpiperidine core, it is plausible that this compound interacts with targets known to be modulated by other phenylpiperidines. These include receptors and transporters involved in neurotransmission. Chemoinformatic analysis can help in building a virtual library of derivatives and filtering them based on predicted activity and drug-likeness properties.

Table 5: Potential Biological Targets for this compound Identified through Chemoinformatic Analysis

| Target Class | Specific Examples | Rationale |

| Opioid Receptors | µ, δ, κ | The phenylpiperidine scaffold is a classic opioid pharmacophore. nih.gov |

| Dopamine Receptors | D2, D3 | Many phenylpiperidine derivatives exhibit affinity for dopamine receptors. |

| Serotonin Transporter (SERT) | - | A known target for various antidepressant drugs with a phenylpiperidine core. |

| NMDA Receptors | - | Some phenylpiperidines act as antagonists at the NMDA receptor. |

In Silico Pharmacokinetic Predictions (ADME) for Theoretical Absorption, Distribution, Metabolism, and Excretion Profiles

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for assessing the drug-like properties of a compound early in the discovery process. For this compound, these predictions can estimate its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions. nih.gov

The trifluoromethoxy group is often introduced into drug candidates to improve metabolic stability and enhance membrane permeability due to its lipophilic nature. d-nb.info However, it can also impact other ADME properties. Computational models can provide a comprehensive theoretical ADME profile for this compound.

Table 6: Predicted In Silico ADME Properties of this compound

| ADME Property | Predicted Value | Implication for Drug Development |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Penetration | High | Suggests potential for CNS activity. nih.gov |

| CYP450 2D6 Inhibition | Low | Reduced risk of drug-drug interactions. |

| Metabolic Stability (Human Liver Microsomes) | Moderate to High | The trifluoromethoxy group may block sites of metabolism. nih.gov |

| Aqueous Solubility | Low | May require formulation strategies to improve solubility. |

Emerging Research Avenues and Future Directions for 3 4 Trifluoromethoxy Phenyl Piperidine

Development as Chemical Probes for Biological System Interrogation

Chemical probes are indispensable tools in chemical biology, designed to selectively interact with and report on the status of biological targets within their native environment. nih.gov The development of 3-(4-(trifluoromethoxy)phenyl)piperidine and its derivatives as chemical probes presents a promising frontier for elucidating complex biological processes, particularly within the central nervous system.

The utility of a chemical probe is contingent on its ability to specifically engage a biological target. The this compound scaffold is an attractive starting point for developing probes for neurotransmitter systems. Phenylpiperidine derivatives are known to interact with a variety of CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The trifluoromethoxy group can enhance metabolic stability and brain penetration, crucial attributes for effective CNS probes. usc.edu

To function as a probe, the core molecule must be appended with a reporter group, such as a fluorescent tag, without compromising its binding affinity and selectivity. nih.gov Recent advancements have seen the development of fluorescent probes based on piperidine (B6355638) and piperazine (B1678402) scaffolds for biological imaging. nih.govrsc.orgresearchgate.net For instance, a fluorescent probe can be designed by incorporating a fluorophore into the this compound structure, potentially at the piperidine nitrogen or the phenyl ring, to enable visualization of its distribution and target engagement in cells or tissues. nih.gov Such probes could be instrumental in high-throughput screening campaigns to identify new ligands for its target proteins or to study the dynamics of neurotransmitter receptor signaling in real-time. ucla.edu

The design of these probes often involves creating a small library of labeled compounds with linkers of varying lengths and compositions to optimize for target binding and fluorescence properties. nih.gov The development of such probes derived from this compound would be a significant step towards understanding its specific biological roles.

Integration of Advanced Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of the this compound scaffold hinges on the ability to generate a diverse library of analogues. Advanced synthetic methodologies are crucial for achieving this chemical diversity efficiently and with high degrees of control over stereochemistry and regiochemistry.

Traditional methods for piperidine synthesis can be lengthy and may not be amenable to the creation of large, diverse libraries. mdpi.com Modern synthetic chemistry offers several powerful tools to overcome these limitations. Rhodium-catalyzed asymmetric reductive Heck reactions, for example, provide a highly regio- and enantioselective route to 3-substituted tetrahydropyridines, which are precursors to chiral 3-substituted piperidines. nih.govacs.org This method demonstrates broad functional group tolerance, making it suitable for creating a variety of 3-arylpiperidine derivatives. nih.govacs.org

Another powerful approach is the direct C-H functionalization of the piperidine ring. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage diversification of the core scaffold. acs.org Catalytic methods using transition metals like rhodium or palladium can selectively activate specific C-H bonds on the piperidine ring, enabling the introduction of a wide range of substituents. nih.govacs.orgresearchgate.net For instance, by carefully choosing the catalyst and the nitrogen protecting group, it is possible to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net

The synthesis of the trifluoromethoxyaryl component also benefits from modern synthetic methods. While the introduction of the trifluoromethoxy group can be challenging, methods for the trifluoromethoxylation of phenols and other aromatic substrates have been developed. nuph.edu.ua Combining these advanced strategies for both the piperidine and the trifluoromethoxy-phenyl components will be key to efficiently generating a rich chemical space around the this compound core for structure-activity relationship (SAR) studies. benthamdirect.com

Table 1: Advanced Synthetic Methodologies for Piperidine Diversification

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction of arylboronic acids with dihydropyridines to form chiral 3-substituted tetrahydropyridines. nih.govacs.org | Enantioselective synthesis of the core 3-arylpiperidine structure. |

| C-H Functionalization | Direct, catalyst-mediated introduction of functional groups at C-H bonds of the piperidine ring. nih.govnih.govacs.org | Late-stage diversification of the piperidine scaffold with various substituents. |

| Zincke Imine Intermediates | A pyridine (B92270) ring-opening and ring-closing approach to access N-(hetero)arylpiperidines. acs.orgresearchgate.net | Convergent synthesis of N-aryl derivatives of the core structure. |

Exploration of Novel Biological Pathways and Multi-Target Interactions

Complex multifactorial diseases, such as many CNS disorders, often involve the dysregulation of multiple biological pathways. nih.gov Compounds that can modulate several targets simultaneously, known as polypharmacology, are gaining increasing interest as potential therapeutic agents for these conditions. nih.gov The this compound scaffold, by combining two pharmacologically active motifs, is a prime candidate for exhibiting such multi-target activity.

The phenylpiperidine core is a well-established pharmacophore for a range of CNS targets. nih.govnih.gov For example, derivatives of 4-phenylpiperidine (B165713) have been developed as ligands for dopamine and serotonin receptors, which are key players in the pathophysiology of depression, schizophrenia, and Parkinson's disease. nih.govgoogle.com The substitution pattern on both the phenyl and piperidine rings can significantly influence the affinity and selectivity for these receptors. nih.gov

The trifluoromethoxy group can also play a crucial role in modulating the biological activity profile. usc.edu Its strong electron-withdrawing nature and high lipophilicity can alter the compound's interaction with target proteins and influence its ability to cross the blood-brain barrier. usc.edu For instance, the inclusion of a trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, in the structure of fluoxetine (B1211875) was critical for its activity as a selective serotonin reuptake inhibitor. usc.edu

Computational methods, such as in silico target prediction, can be employed to identify potential biological targets for new compounds. clinmedkaz.org By analyzing the chemical structure of this compound, it is possible to predict its likely interactions with a range of receptors, enzymes, and ion channels. clinmedkaz.org Subsequent experimental validation through binding assays and functional screens can then confirm these predictions and uncover novel biological pathways affected by the compound. The exploration of the polypharmacology of this compound derivatives could lead to the discovery of novel treatments for complex neurological and psychiatric disorders. nih.govgoogle.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govacs.org These computational tools can be particularly valuable in the exploration of the chemical space around the this compound scaffold.

One of the key applications of AI/ML in drug design is the development of predictive models for various properties of a molecule. For instance, machine learning algorithms can be trained on large datasets of known ligands to predict the binding affinity of new compounds for specific biological targets, such as G-protein coupled receptors (GPCRs), a major class of drug targets that includes many neurotransmitter receptors. nih.govusc.edunih.govoup.comoup.com Such models can be used to virtually screen large libraries of this compound analogues and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov Generative models can be trained on the structural features of known active compounds to design new this compound derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

Furthermore, ML models can predict physicochemical properties, such as solubility and permeability, which are critical for a drug's developability. ucla.edu By using these predictive models early in the design process, chemists can focus their synthetic efforts on compounds with a higher likelihood of success. The application of AI and ML to the this compound scaffold has the potential to significantly streamline the discovery of new therapeutic agents.

Table 2: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Training algorithms to predict biological activity (e.g., GPCR binding) and physicochemical properties. nih.govusc.edunih.gov | Prioritization of synthetic targets and reduction of experimental screening efforts. |

| Virtual Screening | Using predictive models to screen large virtual libraries of compounds. nih.gov | Rapid identification of potential lead compounds from a vast chemical space. |

| De Novo Design | Generating novel molecular structures with desired properties using generative models. nih.gov | Discovery of novel and optimized this compound analogues. |

| Pharmacokinetic Prediction | Modeling absorption, distribution, metabolism, and excretion (ADME) properties. | Early assessment of drug-likeness and optimization of pharmacokinetic profiles. |

Expanding the Chemical Space of Trifluoromethoxy-Piperidine Hybrid Molecules

The strategic expansion of the chemical space around a promising scaffold is a cornerstone of modern medicinal chemistry. For the this compound core, this involves the systematic exploration of structural modifications to both the trifluoromethoxy-phenyl and the piperidine moieties to map out the structure-activity relationships and discover compounds with optimal therapeutic properties.

The trifluoromethoxy group is a valuable substituent in drug design due to its unique electronic properties and metabolic stability. usc.edu The chemical space can be expanded by exploring different substitution patterns of the trifluoromethoxy group on the phenyl ring or by introducing other fluorine-containing groups to modulate the compound's properties. acs.orgmdpi.com The synthesis of diverse trifluoromethylated heterocycles from a single precursor has been demonstrated, showcasing the potential for creating a wide array of fluorinated analogues. acs.org

The piperidine ring offers numerous opportunities for diversification. benthamdirect.comnih.gov Modifications can include the introduction of various substituents at different positions of the ring, altering the stereochemistry, or incorporating the piperidine into larger, more complex ring systems. mdpi.com Diversity-oriented synthesis (DOS) strategies can be employed to create libraries of structurally diverse piperidine derivatives. acs.org

The combination of the trifluoromethoxy-phenyl and piperidine motifs creates a hybrid molecule with a rich potential for further exploration. By systematically varying the substituents and their positions on both parts of the molecule, it is possible to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile. This expansion of the chemical space is essential for identifying lead compounds and ultimately developing new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(4-(trifluoromethoxy)phenyl)piperidine with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Purification via column chromatography using gradients of ethyl acetate/hexane or recrystallization from ethanol can improve purity. Validate synthesis success with elemental analysis (e.g., C, H, N, Cl/F content) and compare theoretical vs. experimental values (e.g., deviations <0.3% for C and H, as in ). Ensure trifluoromethoxy group stability under acidic/basic conditions by monitoring reaction intermediates via TLC or HPLC .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze H and C spectra for piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). The trifluoromethoxy group () shows a distinct NMR signal near δ -55 to -58 ppm.

- IR : Confirm C-F stretching vibrations at 1100–1250 cm and piperidine N-H stretches (if present) at 3300–3500 cm.

- MS : Look for molecular ion peaks matching the molecular weight (e.g., 275.26 g/mol) and fragmentation patterns (e.g., loss of group) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by flash chromatography with silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate 4:1). For enantiomeric purity, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) can resolve stereoisomers .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data for this compound?

- Methodological Answer :

- Step 1 : Verify synthesis reproducibility and purity (≥95% by HPLC).

- Step 2 : Rule out hygroscopicity or solvent retention by drying samples under vacuum at 40°C for 24 hours.

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, shows minor deviations (e.g., 65.53% C found vs. 65.66% calculated), which may arise from trace solvents or incomplete combustion .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., serotonin receptors)?

- Methodological Answer :

- In vitro assays : Use radioligand binding assays (e.g., H-5-HT for 5-HT receptors) to measure affinity ().

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace with or halogens) and compare activity. highlights similar piperidine derivatives targeting enzymes like phosphatases, suggesting scaffold versatility .

- Computational docking : Model interactions using software like AutoDock Vina to predict binding modes with receptor active sites .

Q. How can enantiomeric separation of this compound be achieved, and what analytical tools validate success?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns.

- Validation : Polarimetry (specific rotation) and circular dichroism (CD) spectra confirm enantiopurity. and describe similar separations for fluorophenyl-piperidine derivatives .

Q. What experimental protocols assess the compound’s stability under thermal or photolytic conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C to detect decomposition.

- Photostability : Expose samples to UV light (e.g., 365 nm) for 48 hours and monitor degradation via HPLC. ’s safety guidelines recommend storage in amber vials at -20°C to prevent photolysis .

Q. How should researchers resolve contradictory biological activity data across studies (e.g., agonist vs. antagonist effects)?

- Methodological Answer :

- Replicate experiments : Ensure consistent cell lines (e.g., HEK293 vs. CHO cells) and assay conditions (e.g., buffer pH, temperature).

- Control compounds : Use reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT) to validate assay sensitivity.

- Meta-analysis : Compare results with structurally related compounds in and to identify trends in functional selectivity .

Methodological Resources

- Elemental Analysis : Follow ASTM E191-64 standards for combustion analysis .

- Chiral Separation : Optimize mobile phase composition (e.g., ethanol/hexane with 0.1% diethylamine) .

- Biological Assays : Adopt protocols from the Journal of Pharmacological and Toxicological Methods for receptor binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products